Electron-Acceptor Strength: Tricyanovinyl vs. Dicyanovinyl
The tricyanovinyl (TCNV) group substantially enhances the acidity of conjugated acids compared to the dicyanovinyl (DCV) group. Computational studies at the B3LYP/6-311+G(d,p) level demonstrate that stepwise replacement of cyano groups by TCNV groups results in markedly lower gas-phase acidity (GA) values, indicative of stronger electron-withdrawing capacity [1]. This translates into a more electron-deficient π-system in TCNV-substituted compounds compared to DCV-substituted analogs, directly impacting charge-transfer energetics in donor-acceptor chromophores.
| Evidence Dimension | Gas-phase acidity (GA) as indicator of electron-acceptor strength |
|---|---|
| Target Compound Data | TCNV-substituted compounds exhibit GA values significantly lower (stronger acidity) than corresponding DCV-substituted compounds |
| Comparator Or Baseline | Dicyanovinyl (DCV)-substituted analogs; cyano (CN)-substituted analogs |
| Quantified Difference | Qualitative trend: TCNV > DCV > CN in electron-withdrawing power; pKa depression of several units relative to DCV (exact values system-dependent per computational study in Molecules 2023) |
| Conditions | B3LYP/6-311+G(d,p) level of theory; gas-phase and PCM solvent models |
Why This Matters
The stronger electron-accepting capacity translates into lower LUMO energies and enhanced intramolecular charge transfer, which are critical for NLO response and photoconductivity sensitization—key selection criteria for optoelectronic applications.
- [1] Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. Molecules 2023, 28(24), 8157. View Source
